Griselimycin
Description
Historical Context of Griselimycin Discovery and Re-evaluation
This compound was initially isolated in the 1960s from Streptomyces species. medkoo.com Early research identified its activity against Mycobacterium tuberculosis. researchgate.netnih.gov However, its development as a therapeutic agent was discontinued, partly due to poor pharmacokinetic properties and the success of other tuberculosis medications available at the time. researchgate.netnih.gov
In recent years, driven by the urgent need for new treatments against drug-resistant tuberculosis, this compound has undergone a significant re-evaluation in academic and pharmaceutical research. researchgate.netnih.govdzif.defrontiersin.org This renewed interest was fueled by the discovery of its distinct mechanism of action, which differs from that of existing anti-tuberculosis drugs. researchgate.netresearchgate.netdzif.de This unique target offered a potential way to overcome existing resistance mechanisms. researchgate.netdzif.de Efforts have since focused on understanding its biological activity, improving its properties through chemical modification, and exploring its potential against a broader spectrum of mycobacteria. researchgate.netasm.org
This compound as a Naturally Occurring Bioactive Compound from Streptomycetes
This compound is a natural product belonging to the class of cyclic depsidecapeptides. rsc.orgresearchgate.netcaymanchem.com It is produced by bacteria of the Streptomyces genus, specifically Streptomyces griseus and Streptomyces caelicus. researchgate.netuni-saarland.denih.gov Streptomyces are well-known for their ability to produce a diverse array of secondary metabolites with significant biological activities, including many antibiotics. evitachem.com
The biosynthesis of this compound involves a complex gene cluster encoding enzymes responsible for its assembly, notably non-ribosomal peptide synthetases (NRPSs) and methyltransferases. rsc.orgnih.govevitachem.com Research has elucidated the biosynthetic pathway, including the formation and incorporation of unique residues like (2S,4R)-4-methyl-proline, which are crucial for its activity and stability. rsc.orgnih.govevitachem.com
Griselimycins exhibit bactericidal activity against mycobacteria by inhibiting DNA replication. researchgate.netuni-saarland.de They achieve this by targeting the bacterial DNA polymerase sliding clamp, known as DnaN in Mycobacterium tuberculosis. nih.govresearchgate.netuni-saarland.denih.gov This interaction prevents the replicative DNA polymerase from binding to the sliding clamp, thereby blocking DNA synthesis. researchgate.netuni-saarland.de Notably, studies have shown that this compound binds to the Mycobacterium tuberculosis β-clamp with high affinity and selectivity, demonstrating minimal interaction with the human sliding clamp. nih.govnih.gov
Research Findings:
| Target Organism | Mechanism of Action | Key Finding | Source |
| Mycobacterium tuberculosis | Inhibition of DNA polymerase sliding clamp (DnaN) | Potent activity against drug-sensitive and drug-resistant strains. researchgate.net | researchgate.net |
| Streptomyces caelicus | Self-resistance via an analog of the sliding clamp | Analog binds this compound with significantly lower affinity. researchgate.netuni-saarland.de | researchgate.netuni-saarland.de |
| Gram-negative bacteria | Selective binding to β-clamps of DNA polymerases | High selectivity extends to orthologs in Gram-negative bacteria. nih.govresearchgate.net | nih.govresearchgate.net |
Detailed research has explored the structural basis of this compound's interaction with DnaN, including crystal structures of this compound-bound β-clamp targets. nih.govnih.govresearchgate.net These studies provide insights into the specific binding sites and interactions that contribute to its potency and selectivity. nih.govresearchgate.net Furthermore, research into the self-resistance mechanism in the producing organism, Streptomyces caelicus, has revealed the presence of an analog of the sliding clamp that binds this compound with significantly lower affinity, providing a protective mechanism for the bacterium. researchgate.netuni-saarland.de
This compound is a cyclic depsipeptide antibiotic originally isolated from Streptomyces species in the 1960s. newtbdrugs.org It has garnered renewed interest due to its potent activity against Mycobacterium tuberculosis, including drug-resistant strains. sci-hub.senih.gov Unlike many existing antibiotics, this compound targets the bacterial DNA replication machinery, specifically the DNA polymerase III sliding clamp, DnaN. nih.govuni-saarland.de
Molecular Mechanisms of this compound Action this compound exerts its antibacterial effects primarily by interfering with bacterial DNA replication. uni-saarland.de This is achieved through its specific interaction with the DNA polymerase III sliding clamp, DnaN. nih.govuni-saarland.de
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26034-16-2 | |
| Record name | Griselimycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular Mechanisms of Griselimycin Action
Cellular Consequences of Griselimycin ActivityThe inhibition of DnaN function by this compound leads to significant cellular consequences in bacteria, particularly in mycobacteria.sci-hub.senih.gov
Compound Names and PubChem CIDs
Biosynthetic Pathways of Griselimycin
Genetic Organization of Griselimycin Biosynthesis
The genetic blueprint for this compound biosynthesis is located within a defined gene cluster. Analysis of this cluster has provided crucial insights into the enzymatic machinery responsible for the synthesis of this complex molecule.
The this compound biosynthetic gene cluster (BGC) has been identified and characterized in Streptomyces strain DSM 40835. nih.govrsc.orgrsc.orgresearchgate.net This cluster encompasses 26 open reading frames. nih.govrsc.org A key feature of the this compound BGC is the presence of genes encoding non-ribosomal peptide synthetases (NRPSs) and a distinct sub-operon dedicated to the biosynthesis of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline. nih.govrsc.orgrsc.org The identification and characterization of this gene cluster were achieved through techniques such as sequencing, retrobiosynthetic analysis, and gene inactivation experiments. nih.govrsc.org
Griselimycins are assembled through a non-ribosomal mechanism catalyzed by NRPS enzymes. nih.govrsc.orgevitachem.com The this compound BGC encodes three NRPS proteins, which collectively contain ten modules. nih.govrsc.orgresearchgate.net These modules are responsible for the sequential activation, tethering, and condensation of specific amino acids, ultimately forming the cyclic depsidecapeptide backbone of this compound. nih.govrsc.org Each NRPS module typically contains several domains, including adenylation (A) domains for substrate recognition and activation, thiolation (T) or carrier protein (CP) domains for tethering the activated amino acid, and condensation (C) domains for peptide bond formation. nih.govrsc.org Analysis of the A domain substrate specificities has been performed to predict the amino acids incorporated at different positions within the this compound structure. rsc.org While predictions for some standard amino acids like threonine, proline, and glycine (B1666218) are often accurate, the prediction of 4-MePro incorporation can be less straightforward. rsc.org
Identification and Characterization of the this compound Biosynthetic Gene Cluster
Enzymatic Steps in the Formation of Key this compound Precursors
The biosynthesis of this compound involves the formation of specific precursor molecules, including the crucial non-proteinogenic amino acid (2S,4R)-4-methyl-proline. The formation of 4-MePro proceeds through a series of enzymatic reactions.
The biosynthesis of (2S,4R)-4-methyl-proline, a key constituent of this compound, originates from the common proteinogenic amino acid L-leucine. nih.govrsc.orgrsc.orgevitachem.com This conversion involves several enzymatic steps catalyzed by proteins encoded within the 4-MePro biosynthetic sub-operon of the this compound BGC. nih.govrsc.orgrsc.org The pathway involves hydroxylation, oxidation, spontaneous cyclization, and reduction reactions. nih.govrsc.orgrsc.org
The initial committed step in the biosynthesis of (2S,4R)-4-methyl-proline is the hydroxylation of L-leucine. nih.govrsc.orgresearchgate.netrsc.orgevitachem.com This reaction is catalyzed by the enzyme GriE. nih.govrsc.orgresearchgate.netrsc.orgevitachem.com GriE belongs to the 2OG-Fe(II) oxygenase superfamily, enzymes that utilize α-ketoglutarate and Fe(II) to catalyze hydroxylation reactions. rsc.org GriE specifically catalyzes the stereospecific hydroxylation of L-leucine to produce (2S,4R)-5-hydroxyleucine. nih.govrsc.orgrsc.org In vitro experiments with purified GriE, L-leucine, α-ketoglutarate, ascorbate, and FeSO4 have demonstrated the formation of 5-hydroxyleucine. nih.govrsc.orgrsc.org Notably, GriE exhibits strict substrate specificity, showing no detectable activity with D-leucine, L-valine, or L-isoleucine. nih.govrsc.orgrsc.org Structural studies, including the determination of crystal structures of GriE in complex with substrates and products, have provided insights into the stereospecificity of this reaction. nih.govrsc.orgrsc.orgresearchgate.net
Following the GriE-mediated hydroxylation, the intermediate (2S,4R)-5-hydroxyleucine undergoes oxidation. nih.govrsc.orgresearchgate.netrsc.orgevitachem.com This oxidation step is catalyzed by the enzyme GriF. nih.govrsc.orgresearchgate.netrsc.orgevitachem.com GriF functions as an alcohol dehydrogenase, utilizing NAD+ as a cofactor to oxidize the hydroxyl group of 5-hydroxyleucine. nih.govrsc.orgresearchgate.netrsc.org The product of this oxidation is an unstable intermediate, likely an aldehyde, which then undergoes spontaneous cyclization to form 3-methyl-Δ1-pyrroline-5-carboxylic acid. nih.govrsc.orgrsc.org In vitro incubations with recombinant GriF and 5-hydroxyleucine in the presence of NAD+ have shown the formation of a compound corresponding to 3-methyl-Δ1-pyrroline-5-carboxylic acid. nih.govrsc.orgrsc.org The final step in 4-MePro biosynthesis involves the reduction of 3-methyl-Δ1-pyrroline-5-carboxylic acid, a reaction that can be catalyzed by GriH or the E. coli enzyme ProC. nih.govrsc.orgresearchgate.netrsc.org
Table of Compounds and PubChem CIDs
| Compound | PubChem CID |
| This compound | 72535 nih.gov, 429055 nih.gov |
| L-Leucine | 6106 guidetopharmacology.orgfishersci.be |
| (2S,4R)-4-Methyl-Proline | 13419856 nih.gov, 23009-50-9 (CAS) chemsrc.com |
| (2S,4R)-5-hydroxyleucine | Not readily available as a specific PubChem CID in search results. |
| 3-methyl-Δ1-pyrroline-5-carboxylic acid | Not readily available as a specific PubChem CID in search results. |
Data Table: this compound Biosynthetic Gene Cluster Components
| Component Type | Number in Cluster | Role in Biosynthesis |
| Open Reading Frames | 26 | Encode proteins involved in biosynthesis and regulation |
| Non-Ribosomal Peptide Synthetases (NRPSs) | 3 | Assemble the peptide backbone of this compound |
| NRPS Modules | 10 | Catalyze specific amino acid incorporation and peptide bond formation |
| 4-MePro Biosynthesis Genes (e.g., griE, griF, griH) | Part of 26 ORFs | Biosynthesis of (2S,4R)-4-methyl-proline |
Data Table: Enzymatic Steps in (2S,4R)-4-MePro Biosynthesis
| Enzyme | Substrate | Product | Reaction Type | Cofactors/Requirements |
| GriE | L-Leucine | (2S,4R)-5-hydroxyleucine | Hydroxylation | α-ketoglutarate, Fe(II), Ascorbate |
| GriF | 5-hydroxyleucine | Aldehyde intermediate | Oxidation | NAD+ |
| GriH / ProC | 3-methyl-Δ1-pyrroline-5-carboxylic acid | (2S,4R)-4-Methyl-Proline | Reduction | NADH (for GriH) |
Biosynthesis of (2S,4R)-4-Methyl-Proline (4-MePro)
Role of GriH in Cyclization and Reduction Steps
GriH is an enzyme annotated as an oxidoreductase that plays a role in the terminal reduction step of (2S,4R)-4-MePro biosynthesis nih.govrsc.org. Following the spontaneous cyclization of 4-methylglutamate-5-semialdehyde to 3-methyl-Δ1-pyrroline-5-carboxylic acid, GriH is involved in the reduction of this pyrroline (B1223166) intermediate to form (2S,4R)-4-MePro nih.govnih.govrsc.orgevitachem.comresearchgate.net. While initially annotated as an F420-dependent oxidoreductase, recombinant GriH has been shown to use NADH directly in a coupled assay with GriF, leading to the formation of 4-MePro nih.govrsc.org. Notably, the deletion of griH in S. lividans did not abolish 4-MePro production, suggesting potential complementation by ProC, an enzyme involved in bacterial proline biosynthesis nih.govrsc.org.
Stereochemical Control in this compound Biosynthesis
Stereochemical control is critical in the biosynthesis of this compound, particularly in the formation of the (2S,4R)-4-MePro residue nih.govresearchgate.net. The initial step catalyzed by GriE, an Fe(II)/α-ketoglutarate-dependent dioxygenase, is crucial in defining the stereochemistry at the C4 position of the resulting 5-hydroxyleucine nih.govnih.govresearchgate.netrsc.org. This enzyme stereospecifically converts L-leucine to (2S,4R)-5-hydroxyleucine nih.govnih.govrsc.org. Crystal structures of GriE in complex with substrates and products have provided insights into the stereospecificity of this reaction nih.govrsc.orgresearchgate.net. The subsequent enzymatic steps involving GriF and GriH, along with spontaneous cyclization, maintain this defined stereochemistry, ultimately yielding (2S,4R)-4-MePro nih.govnih.govrsc.orgevitachem.comresearchgate.net. The stereochemistry of the produced (2S,4R)-4-MePro has been confirmed through methods like Advanced Marfey's Method nih.govrsc.org.
Strategies for Enhancing Methylthis compound Yield via Biosynthetic Pathway Manipulation
Methylthis compound, containing (2S,4R)-4-MePro at position 8, is often a minor component in natural fermentation cultures compared to this compound nih.govrsc.orgresearchgate.net. Enhancing the yield of methylthis compound is desirable due to the improved metabolic stability conferred by the 4-MePro residue at this position nih.govnih.govrsc.org. Strategies for achieving this involve manipulating the biosynthetic pathway.
One effective strategy is the feeding of (2S,4R)-4-MePro to the fermentation cultures nih.govrsc.orgresearchgate.net. Studies have shown that supplementing cultures of the wild-type this compound producer strain Streptomyces DSM 40835 with (2S,4R)-4-MePro can significantly increase the production of methylthis compound nih.govrsc.orgresearchgate.net. For example, feeding with 4-methylproline resulted in five-fold higher amounts of methylthis compound google.com.
Structural Basis for Griselimycin Bioactivity
Conformational Analysis of Griselimycin and its Derivatives
Understanding the solution and bound-state conformations of this compound and its derivatives is critical for elucidating their bioactivity. Various spectroscopic and crystallographic techniques have been employed for this purpose.
Studies using these techniques have allowed for the determination of the backbone conformation of MGM in solution. chemistryviews.orgresearchgate.netnih.gov The solution structure of MGM determined by ROE and RDC analysis shows characteristics related to the crystal structure of the parent molecule, this compound (GM), when bound to the DNA polymerase III beta subunit of M. tuberculosis. chemistryviews.orgresearchgate.netnih.gov RDC measurements, in particular, have been shown to be sensitive to subtle global structural changes and can detect flexibility within the molecule that might be missed by relying solely on ROE restraints. chemistryviews.org For instance, RDC measurements revealed the predominantly down-conformation of methyl-proline-5 and the more flexible conformation of methyl-proline-8 in MGM. chemistryviews.org These findings highlight the importance of comprehensive NMR approaches for understanding the conformational landscape of these cyclic peptides in solution. chemistryviews.org
Crystallographic analysis of this compound and its derivatives bound to mycobacterial DnaN proteins has provided high-resolution details of the molecular interactions at the binding site. Crystal structures of M. smegmatis DnaN with bound GM and cyclohexylthis compound (CGM), as well as M. tuberculosis DnaN with bound GM and CGM, have been refined to resolutions ranging from 1.9 to 2.3 Å. uni-saarland.desci-hub.seresearchgate.net
These crystal structures reveal that griselimycins bind within a hydrophobic cleft located between domains II and III of the DnaN sliding clamp dimer. uni-saarland.desci-hub.seresearchgate.net This cleft is known to be the peptide interaction site responsible for the binding of DNA polymerases and other DNA-modifying enzymes. sci-hub.seresearchgate.net The binding of griselimycins to this site effectively inhibits the interaction of the replicative DNA polymerase with the sliding clamp, thereby blocking DNA replication. uni-saarland.denih.gov The cyclic part of the this compound molecule typically occupies subsite one of the binding pocket, while the linear part extends into subsite two. sci-hub.seresearchgate.net Although the linear section and adjacent macrocycle half superimpose well between GM and CGM, differences are observed on the opposite side of the macrocycle, suggesting some flexibility in this region when bound. researchgate.net
Elucidation of Solution Structures using NMR Spectroscopy (ROE and RDC)
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies have been crucial in identifying modifications to the this compound structure that improve its biological potency and pharmacokinetic properties. uni-saarland.demdpi.comresearchgate.netnih.govresearchgate.netscribd.com
SAR studies have shown that modifications at specific positions within the this compound structure can significantly influence its activity and stability. uni-saarland.demdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov For instance, methylation of this compound, resulting in methylthis compound (MGM), increases both its metabolic stability and activity compared to the parent compound. researchgate.netnih.gov This methylation is often located at position 8, involving a proline residue. uni-saarland.deresearchgate.netnih.gov
A notable example of a successful modification is the introduction of a cyclohexyl substitution at position 8, leading to cyclohexylthis compound (CGM). uni-saarland.demdpi.comnih.gov This substitution was found to enhance metabolic stability and improve pharmacokinetic properties. uni-saarland.demdpi.com CGM has demonstrated excellent in vitro potency against M. tuberculosis and M. abscessus, with MIC values comparable to or even lower than some established antibiotics. nih.govresearchgate.net For example, CGM has an MIC of 0.06 µg/mL against M. tuberculosis, which is comparable to rifampicin (B610482). Mycoplanecin E, a related cyclic peptide containing a 4-ethylproline, has shown even superior potency, with an MIC of 83 ng/mL against M. tuberculosis, approximately 24-fold lower than this compound. nih.gov This highlights the significant impact that specific substitutions, particularly on proline residues, can have on the biological activity of this compound-like compounds. nih.gov
Here is a table summarizing the influence of some substitutions on this compound's properties:
| Compound | Structure Modification(s) | Target | MIC (M. tuberculosis) | Key Advantage(s) |
| This compound (GM) | Native cyclic peptide with 4-MePro | DnaN | 2.0 µg/mL | Novel mechanism, activity against resistant strains |
| Methylthis compound (MGM) | Methylation (often at Pro8) | DnaN | Not specified in source | Increased metabolic stability and activity |
| Cyclohexylthis compound (CGM) | Pro8 → Cyclohexyl-Ala | DnaN | 0.06 µg/mL | Oral efficacy, improved PK, synergy |
| Mycoplanecin E | Homo-amino acids, 4-ethylproline | DnaN | 0.083 µg/mL | Superior potency, novel alkylproline motifs |
Crystallographic studies have provided detailed insights into the molecular interactions that govern this compound binding to the DnaN sliding clamp. mdpi.comsci-hub.seuniprot.orgchemistryviews.orgresearchgate.netnih.govfrontiersin.org Griselimycins primarily bind to DnaN through hydrophobic interactions within the hydrophobic cleft between domains II and III. uni-saarland.desci-hub.seresearchgate.net
In addition to hydrophobic contacts, specific hydrogen bond interactions contribute to the binding affinity. uni-saarland.desci-hub.seresearchgate.net For M. smegmatis DnaN, two hydrogen bonds are formed with Arg181: one with the backbone carbonyl oxygen of the ligand and another with the guanidine (B92328) moiety. uni-saarland.desci-hub.seresearchgate.net A third hydrogen bond is formed with Arg394 through its backbone amide nitrogen. sci-hub.seresearchgate.net For M. tuberculosis DnaN, the corresponding residues are Arg183 and Arg399. uni-saarland.desci-hub.seresearchgate.net Furthermore, a bridging water molecule is coordinated between the ligand and Pro392 (M. smegmatis) or Pro397 (M. tuberculosis), forming a fourth hydrogen bond interaction. uni-saarland.desci-hub.seresearchgate.net
The high affinity binding of this compound and its derivatives to DnaN (in the nanomolar range) is attributed to these specific molecular interactions within the hydrophobic cleft. uniprot.orgnih.gov This strong binding disrupts the normal protein-protein interactions of DnaN with DNA polymerases and other factors, thereby inhibiting DNA replication and leading to bactericidal activity. uni-saarland.denih.govsci-hub.se
Mechanisms of Resistance to Griselimycin
Mycobacterial Resistance Mechanisms
Resistance to griselimycin in mycobacteria primarily arises through alterations affecting its molecular target, the DnaN protein.
DnaN Target Amplification in Mycobacteria
A key mechanism of resistance observed in mycobacteria is the amplification of the chromosomal segment containing the dnaN gene, which encodes the DNA polymerase III sliding clamp (DnaN). sci-hub.seasm.orgfrontiersin.orgnewtbdrugs.org This amplification leads to overexpression of the DnaN protein. asm.org this compound exerts its bactericidal effect by inhibiting the interaction of the replicative DNA polymerase with the DnaN sliding clamp, thereby blocking DNA replication. uni-saarland.deresearchgate.net By increasing the cellular concentration of the DnaN target, the bacteria can potentially titrate out the antibiotic, reducing its effective concentration and mitigating its inhibitory effects on DNA replication. uni-saarland.deresearchgate.net This mechanism of resistance is associated with the amplification of large chromosomal segments that include the dnaN gene, as revealed by genome analyses of resistant strains. asm.orgnih.gov
Characterization of Resistance Reversibility and Associated Fitness Costs
Resistance to this compound mediated by dnaN amplification has been characterized as occurring at a very low frequency. frontiersin.orguni-saarland.deresearchgate.netnih.govresearchgate.net Importantly, this resistance is often reversible. uni-saarland.deresearchgate.net The development of this compound resistance in mycobacteria is accompanied by a considerable fitness cost. frontiersin.orguni-saarland.deresearchgate.netnih.govresearchgate.net This fitness cost is evident as a severe growth defect in vitro in resistant strains, including both the non-pathogenic M. smegmatis and M. tuberculosis. frontiersin.orgresearchgate.net The amplification of the genomic region containing dnaN and the origin of replication (ori) site, while conferring resistance, appears to impose a physiological burden on the bacteria, resulting in slower growth. frontiersin.orgresearchgate.net This high fitness cost associated with resistance might contribute to the low frequency at which resistant mutants emerge and the observed reversibility of resistance. researchgate.netacs.org
Self-Resistance in this compound-Producing Microorganisms
Microorganisms that produce antibiotics often possess mechanisms to protect themselves from the toxic effects of their own secondary metabolites. In the case of this compound, the producing strain Streptomyces caelicus exhibits self-resistance. uni-saarland.deresearchgate.netuni-saarland.de
Elucidation of Self-Resistance Mechanisms in Streptomyces caelicus
The self-resistance mechanism in Streptomyces caelicus against griselimycins is mediated by an additional analog of the sliding clamp. uni-saarland.deresearchgate.net This analog, in contrast to the conventional sliding clamp of Streptomyces caelicus, binds griselimycins with a significantly lower affinity, estimated to be 3 to 4 orders of magnitude lower. uni-saarland.deresearchgate.net This reduced binding affinity prevents the antibiotic from effectively inhibiting the producer strain's DNA replication machinery.
Analogous Sliding Clamp Interactions in Producer Strains
Within the this compound biosynthetic gene cluster of the producing strain S. caelicus, a homolog of the dnaN gene has been identified. sci-hub.se This homolog, annotated as griR, encodes a protein named GriR. uni-saarland.de GriR shows approximately 51% amino acid similarity to the conventional DnaN of S. caelicus. uni-saarland.de The location of griR within the this compound cluster and the observation that its overexpression confers this compound resistance in a sensitive Streptomyces coelicolor strain suggested its role as a resistance determinant. sci-hub.seuni-saarland.de Structural and biochemical analyses of sliding clamp/ligand interactions indicate that the self-resistance in the producer strain involves an analogous interaction with a modified or alternative sliding clamp that has a substantially reduced affinity for this compound compared to the target DnaN in susceptible mycobacteria. sci-hub.seuni-saarland.de This allows the producer organism to synthesize the antibiotic without inhibiting its own essential DNA replication processes.
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 72535 nih.gov, 429055 nih.gov |
| Cyclohexylthis compound | Not explicitly found in search results, but referred to as a synthetic analog of this compound. |
| Methylthis compound | Not explicitly found in search results, but referred to as a natural derivative of this compound. |
Interactive Data Table: this compound Resistance Characteristics in Mycobacteria
| Characteristic | Observation | Associated Factor/Mechanism | Fitness Cost | Frequency of Resistance | Reversibility |
| Resistance Mechanism | Amplification of chromosomal segment containing dnaN gene | Increased DnaN protein levels | Considerable | Very low | Reversible |
| Impact on Growth | Severe (slow) growth defect in vitro | Amplification of dnaN and ori | High | - | - |
| Cross-Resistance | No cross-resistance to other antibiotics observed | Specific target (DnaN) | - | - | - |
Preclinical Investigations of Griselimycin Efficacy
In Vitro Antimicrobial Spectrum and Potency
In vitro studies have demonstrated the potent antimicrobial activity of griselimycin and its derivatives against a range of mycobacteria.
Activity against Drug-Susceptible Mycobacterium tuberculosis
This compound and its synthetic analog, cyclohexyl-griselimycin (CGM), have shown potent in vitro activity against drug-susceptible strains of Mycobacterium tuberculosis. CGM, in particular, has demonstrated superior potency compared to the parent compound. For instance, CGM exhibited a minimum inhibitory concentration (MIC) value of 0.05 µM against the M. tuberculosis H37Rv strain mdpi.comresearchgate.net. Its activity was also observed against the same strain encapsulated within macrophage-like cells (RAW264.7), with an MIC of 0.17 µM mdpi.comresearchgate.net. CGM has been shown to be highly active against actively replicating M. tuberculosis in broth culture sci-hub.se.
Interactive Table 1: In Vitro Activity of Cyclohexyl-Griselimycin against Drug-Susceptible M. tuberculosis
| Strain/Model | MIC (µM) | Reference |
| M. tuberculosis H37Rv | 0.05 | mdpi.comresearchgate.net |
| M. tuberculosis H37Rv (in RAW264.7 cells) | 0.17 | mdpi.comresearchgate.net |
Activity against Drug-Resistant Mycobacterium tuberculosis Strains
This compound and its derivatives have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) variants mdpi.comresearchgate.net. This activity is attributed to its unique mechanism of action targeting DnaN, which is distinct from the targets of many existing anti-TB drugs uni-saarland.de. CGM has been found to be effective against fluoroquinolone-resistant M. tuberculosis strains mdpi.com. Studies have revealed significant activity against MDR M. tuberculosis clinical isolates mdpi.com.
Efficacy against Non-Tuberculous Mycobacteria, e.g., Mycobacterium abscessus
Cyclohexyl-griselimycin (CGM) has demonstrated activity against non-tuberculous mycobacteria (NTM), including the intrinsically drug-resistant Mycobacterium abscessus complex nih.govnih.govresearchgate.netasm.orgasm.org. CGM is broadly active against the M. abscessus complex in vitro researchgate.netasm.orgasm.org. Dose-response time-kill experiments with the type strain M. abscessus ATCC 19977 showed that treatment with CGM at the MIC (0.5 μM) resulted in significant reductions in colony-forming units (CFU), indicating pronounced time-dependent bactericidal activity nih.govasm.org. Reductions of 10-fold and >1,000-fold in CFU were observed after 1 and 3 days, respectively nih.govasm.org. The bactericidal activity of CGM against M. abscessus K21 was noted to be lower than that against M. abscessus ATCC 19977 nih.govasm.org. CGM also displayed bactericidal activity against M. abscessus in vitro researchgate.netasm.orgasm.org.
Interactive Table 2: In Vitro Activity of Cyclohexyl-Griselimycin against Mycobacterium abscessus
| Strain | MIC (µM) | Bactericidal Activity | CFU Reduction (at MIC) | Reference |
| M. abscessus ATCC 19977 | 0.5 | Time-dependent | 10-fold (1 day), >1000-fold (3 days) | nih.govasm.org |
| M. abscessus K21 | - | Lower than ATCC 19977 | - | nih.govasm.org |
Exploration of Activity against Gram-Negative Bacterial Pathogens
While primarily known for antimycobacterial activity, recent structural genomics approaches have explored the prospect of this compound inhibiting the beta subunit of DNA polymerases (sliding clamp) from Gram-negative bacterial targets nih.govresearchgate.netresearchgate.net. Fifteen crystal structures of beta-clamp orthologs, mostly from Gram-negative bacteria, were solved, including eight cocrystal structures with this compound nih.govresearchgate.netresearchgate.net. Binding affinity measurements demonstrated that the high selectivity observed previously for mycobacterial targets extends to Gram-negative orthologs, with dissociation constant (KD) values ranging from 7 to 496 nM for the wild-type orthologs considered nih.govresearchgate.net. This suggests that this compound exhibits selectivity for bacterial beta-clamps, including those from Gram-negative species, over the human sliding clamp nih.govresearchgate.netresearchgate.net. However, it is also stated that CGM was inactive against Gram-negative strains tested in one study newtbdrugs.org.
Interactive Table 3: Binding Affinity of this compound to Beta-Clamps from Gram-Negative Bacteria
| Gram-Negative Bacterial Ortholog | KD (nM) | Reference |
| Various wild-type orthologs | 7 - 496 | nih.govresearchgate.net |
In Vivo Efficacy Studies in Established Animal Models of Infection
In vivo studies, particularly in mouse models, have been crucial in evaluating the efficacy of this compound derivatives against mycobacterial infections.
Assessment of Anti-Mycobacterial Activity in Mouse Models of Tuberculosis
Cyclohexyl-griselimycin (CGM) has shown promising anti-mycobacterial activity in mouse models of tuberculosis nih.govsci-hub.seresearchgate.netasm.orgasm.org. CGM demonstrated dose-dependent efficacy in acute TB mouse models and prevented mortality at a dosage of 25 mg/kg newtbdrugs.org. In a mouse model of acute TB, CGM treatment resulted in reduced bacterial load in the lungs after 4 weeks sci-hub.se. Studies have shown that CGM is highly active against actively replicating M. tuberculosis in vivo sci-hub.se. Furthermore, significant antimycobacterial activity of cyclohexyl griselimycins has been revealed in acute and chronic tuberculosis mouse models mdpi.comresearchgate.net. This activity suggests potential for shortening the length of tuberculosis treatment courses, particularly in combination with existing drugs like rifampicin (B610482) and pyrazinamide, with which synergistic properties have been observed mdpi.comresearchgate.net. CGM has also been shown to exhibit bactericidal activity against nonreplicating bacteria in vivo sci-hub.se.
Interactive Table 4: In Vivo Efficacy of Cyclohexyl-Griselimycin in Mouse Models of Tuberculosis
| Model Type | Efficacy Observed | Key Findings | Reference |
| Acute TB Mouse Model | Dose-dependent efficacy, prevented mortality | Reduced bacterial load in lungs, highly active against replicating bacteria | sci-hub.senewtbdrugs.org |
| Chronic TB Mouse Model | Significant antimycobacterial activity | Potential for shortening treatment, synergistic effects with other drugs | mdpi.comresearchgate.net |
This compound and its cyclohexyl derivative have also shown activity against Mycobacterium abscessus in a mouse model of infection nih.govnih.govresearchgate.netasm.orgasm.org. In an immunodeficient mouse model infected intranasally with M. abscessus K21, oral administration of CGM once daily for 10 consecutive days reduced the bacterial lung burden nih.govasm.org. Treatment with 250 mg/kg CGM reduced lung CFU by 10-fold compared to the vehicle control, showing greater reduction than the positive control clarithromycin (B1669154) at the same dosage asm.org. A similar pattern of CFU reduction was observed in the spleen asm.org. This indicates that CGM is efficacious in a mouse model of M. abscessus infection asm.org.
Interactive Table 5: In Vivo Efficacy of Cyclohexyl-Griselimycin in a Mouse Model of M. abscessus Infection
| Model Type | Bacterial Strain | Dosage (mg/kg) | Treatment Duration | Effect on Bacterial Load (Lungs) | Effect on Bacterial Load (Spleen) | Reference |
| Immunodeficient Mouse Model | M. abscessus K21 | 250 | 10 days | 10-fold reduction vs vehicle | Reduction observed | nih.govasm.org |
Preclinical Lead Compound Evaluation and Optimization for in vivo Activity
This compound (GM), a natural cyclic depsipeptide isolated from Streptomyces species, was rediscovered as a potential antituberculosis (anti-TB) agent due to its activity against drug-resistant Mycobacterium tuberculosis (Mtb). Initially identified in the 1960s, its development was hampered by poor pharmacokinetic properties, particularly low oral bioavailability and a short plasma half-life dzif.desci-hub.senih.govasm.org. This led to a renewed effort focusing on lead optimization to identify analogues with improved characteristics for in vivo efficacy dzif.desci-hub.senih.govasm.orgnewtbdrugs.org.
A key aspect of the preclinical evaluation involved understanding this compound's mechanism of action. Research revealed that Griselimycins exert bactericidal activity by inhibiting the interaction of the replicative DNA polymerase with the DNA polymerase beta subunit, also known as the sliding clamp (DnaN), thereby blocking DNA replication sci-hub.seuni-saarland.deresearchgate.net. DnaN is essential for DNA replication and repair in bacteria, acting as a protein-protein interaction hub that recruits various accessory proteins involved in DNA metabolism nih.govasm.org. Griselimycins bind to a specific hydrophobic cleft on the DnaN clamp, disrupting its interactions with partner proteins nih.govasm.org. This unique mechanism of action, distinct from previously used anti-TB drugs, suggested a potentially lower risk of pre-existing resistance dzif.desci-hub.se.
Structure-activity relationship (SAR) studies were conducted with a library of synthetic GM derivatives to identify compounds with enhanced metabolic stability and improved pharmacokinetic profiles sci-hub.seuni-saarland.de. These studies indicated that substitutions at position 8 of the this compound molecule led to metabolically more stable compounds sci-hub.seuni-saarland.de. Increasing lipophilicity also resulted in increased potency and improved in vivo exposure in plasma and lungs of mice sci-hub.seuni-saarland.de.
Through this optimization program, Cyclohexylthis compound (CGM) emerged as a promising synthetic analogue dzif.desci-hub.senewtbdrugs.orgnewtbdrugs.org. CGM contains a cyclohexyl substitution at the proline residue at position 8 uni-saarland.deresearchgate.netevitachem.com. This modification was found to enhance metabolic stability by sterically limiting access to cleavage of the Proline-8 amide bond nih.gov. CGM demonstrated improved pharmacokinetic properties, including attractive oral bioavailability in mice sci-hub.senih.govasm.orgnewtbdrugs.org. After a single oral administration of 30 mg/kg in mice, CGM showed 89% bioavailability with a Cmax of 2.6 µg/mL, a T1/2 of 4.3h, and an AUC of 23,000 ng·h/mL newtbdrugs.org.
Preclinical in vivo studies in mouse models of tuberculosis were crucial for evaluating the efficacy of CGM. In an acute TB mouse model, CGM demonstrated dose-dependent efficacy newtbdrugs.orgnewtbdrugs.org. The minimum effective dose (MED) of CGM was determined to be 50 mg/kg, and the minimum bactericidal dose (MBD) that induced a 2 log10 reduction of initial lung CFU was 100 mg/kg newtbdrugs.org. In a chronic TB mouse model, 100 mg/kg of CGM reduced lung CFU similarly to Rifampicin at 10 mg/kg newtbdrugs.org.
CGM also showed promising activity against Mycobacterium abscessus, an intrinsically drug-resistant non-tuberculous mycobacterium, in both in vitro and mouse models of infection nih.govasm.orgresearchgate.netresearchgate.net. In a mouse model of M. abscessus infection, treatment with 250 mg/kg CGM reduced lung CFU 10-fold compared to the vehicle control, and more than the positive control clarithromycin at the same dose asm.orgresearchgate.netresearchgate.net. CFU reduction in the spleen followed a similar pattern asm.orgresearchgate.netresearchgate.net.
The preclinical evaluation also addressed the potential for resistance development. Resistance to Griselimycins occurs at a very low frequency and is associated with amplification of a chromosomal segment containing the dnaN gene sci-hub.senih.govnewtbdrugs.orgresearchgate.netnih.gov. This suggests that resistance is mediated by target amplification, which is accompanied by a considerable fitness loss in the bacteria uni-saarland.deresearchgate.net.
The following table summarizes some of the preclinical in vivo efficacy data for Cyclohexylthis compound in mouse models:
| Model | Compound | Dose (mg/kg/day) | Efficacy Measure | Result | Source |
| Acute TB Mouse Model | CGM | 50 | Minimum Effective Dose | Reduction in lung CFU | newtbdrugs.org |
| Acute TB Mouse Model | CGM | 100 | Minimum Bactericidal Dose | 2 log10 reduction of initial lung CFU | newtbdrugs.org |
| Chronic TB Mouse Model | CGM | 100 | Reduction in lung CFU | Similar reduction to Rifampicin at 10 mg/kg | newtbdrugs.org |
| M. abscessus Mouse Model | CGM | 250 | Reduction in lung CFU | 10-fold reduction vs vehicle control | asm.orgresearchgate.netresearchgate.net |
| M. abscessus Mouse Model | CGM | 250 | Reduction in spleen CFU | Reduction vs vehicle control | asm.orgresearchgate.netresearchgate.net |
These detailed research findings from preclinical lead compound evaluation and optimization highlight the potential of Cyclohexylthis compound as a promising candidate for the treatment of tuberculosis and potentially other mycobacterial infections.
Synthetic and Semi Synthetic Approaches to Griselimycin Analogs
Design and Total Synthesis of Griselimycin Derivatives
The total synthesis of this compound analogs involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic depsipeptide structure. Key steps in this process often utilize reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) for peptide coupling. The linear peptide is then cyclized using a suitable agent. This synthetic accessibility is crucial for developing a lead optimization program. newtbdrugs.org
Development of Cyclohexylthis compound as an Optimized Analog
A significant breakthrough in the development of this compound analogs was the identification of Cyclohexylthis compound (CGM). newtbdrugs.orgnewtbdrugs.org This synthetic derivative features a cyclohexyl substitution, notably at the proline-8 residue of the this compound structure. researchgate.netnih.govuni-saarland.de This modification was strategically introduced to enhance the metabolic stability of the compound, specifically by sterically hindering the cleavage of the Proline-8 amide bond, which was identified as a primary site of metabolism. nih.gov The cyclohexyl substitution also contributes to increased lipophilicity, facilitating better penetration into the thick cell wall of mycobacteria. researchgate.netmdpi.com
CGM has demonstrated improved pharmacokinetic properties compared to the parent compound, including higher oral bioavailability, reduced clearance, and a longer half-life in mouse models. uni-saarland.demdpi.com
Chemical Modification Strategies for the this compound Scaffold
Chemical modification strategies for the this compound scaffold primarily focus on altering specific amino acid residues to improve the compound's properties while retaining its essential interaction with the DnaN target. Alkylation, such as the addition of a cyclohexyl group at the proline-8 position, is a key strategy employed to enhance metabolic stability and lipophilicity. researchgate.netmdpi.com
The natural this compound structure contains non-proteinogenic amino acids, particularly (2S,4R)-4-methylproline (4-MePro), which are important for its biological activity. The biosynthesis of these modified residues involves specific enzymes. For instance, the enzyme GriE catalyzes the hydroxylation of L-leucine to form 5-hydroxyleucine, which is subsequently converted to 4-MePro through enzymatic oxidation and cyclization involving GriF and GriH. evitachem.com Modifications to these or other residues within the cyclic peptide backbone can influence target binding affinity, cellular permeability, and resistance profiles.
Evaluation of Novel this compound Analogs
The evaluation of novel this compound analogs involves assessing their antimicrobial potency against relevant bacterial strains and understanding their interactions with the molecular target through structure-guided approaches.
Assessment of Antimicrobial Potency of Synthetic Derivatives
Synthetic this compound derivatives, particularly CGM, have shown potent in vitro and in vivo activity against M. tuberculosis, including drug-resistant strains. newtbdrugs.orgresearchgate.netnewtbdrugs.orgbioworld.com Studies have reported the minimum inhibitory concentration (MIC) values for these compounds against various Mtb strains. For example, CGM has an MIC of 0.06 µg/mL against M. tuberculosis H37Rv in broth culture and 0.3 µg/mL within macrophages. newtbdrugs.org This is significantly more potent than the parental this compound, which has an MIC of 2.0 µg/mL.
The following table summarizes some of the in vitro potency data for this compound and Cyclohexylthis compound:
| Compound | Target | MIC (Mtb) |
| This compound | DnaN | 2.0 µg/mL |
| Cyclohexylthis compound | DnaN | 0.06 µg/mL |
Note: MIC values may vary depending on the specific Mtb strain and assay conditions.
CGM has also demonstrated bactericidal activity and efficacy in mouse models of both acute and chronic tuberculosis. newtbdrugs.orgnewtbdrugs.org The minimum effective dose (MED) of CGM in an acute TB mouse model was reported as 50 mg/kg, and the minimum bactericidal dose (MBD) was 100 mg/kg. newtbdrugs.org
Beyond M. tuberculosis, Cyclohexylthis compound has also shown activity against Mycobacterium abscessus, a non-tuberculous mycobacterium known for its intrinsic resistance to many antibiotics. researchgate.net
Structure-Guided Optimization in Antimicrobial Drug Discovery
Structure-guided optimization plays a crucial role in the development of this compound analogs. By understanding how this compound and its derivatives bind to the DnaN sliding clamp at an atomic level, researchers can design modifications to enhance binding affinity, improve selectivity, and overcome resistance mechanisms. researchgate.netresearchgate.nethelmholtz-hips.de
Crystallographic studies have revealed that this compound derivatives bind to the peptide-binding pockets of the DnaN protein. mdpi.comfrontiersin.org The cyclohexyl derivative appears to associate with a hydrophobic region between the clamp domains II and III, supporting the interaction site within the DNA polymerase sliding clamp. researchgate.net This detailed structural information allows for rational design of new analogs with improved interactions.
Resistance to griselimycins in mycobacteria has been associated with the amplification of the dnaN gene, the gene encoding the target protein. newtbdrugs.orgnih.govmdpi.comresearchgate.net Understanding the structural basis of this resistance mechanism can inform the design of analogs that are less susceptible to the effects of target amplification or that bind to alternative sites on the DnaN protein.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
